N-cyclopropyl-2,4-dimethoxy-3-methylbenzenesulfinamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2,4-dimethoxy-3-methylbenzenesulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-8-10(15-2)6-7-11(12(8)16-3)17(14)13-9-4-5-9/h6-7,9,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOOGFXCJINKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)S(=O)NC2CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2,4-dimethoxy-3-methylbenzenesulfinamide typically involves the following steps:
Formation of the Benzene Derivative: The starting material, 2,4-dimethoxy-3-methylbenzene, is prepared through standard organic synthesis techniques.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbene.
Sulfinamide Formation: The sulfinamide group is introduced by reacting the intermediate compound with a sulfinyl chloride derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2,4-dimethoxy-3-methylbenzenesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-2,4-dimethoxy-3-methylbenzenesulfinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,4-dimethoxy-3-methylbenzenesulfinamide involves its interaction with specific molecular targets and pathways. The sulfinamide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The cyclopropyl and methoxy groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Structural Analogues in the Sulfinamide/Carboxamide Class
a) N-cyclopropyl-2',6-dimethyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-carboxamide
- Structure : Features a biphenyl core with a carboxamide group and cyclopropyl substitution. The oxadiazole ring introduces aromatic heterocyclic character.
- Key Differences: Replaces sulfinamide with carboxamide and lacks methoxy/methyl substituents.
b) (R)-N-Cyclopropyl-2-hydroxy-4-oxo-4-(piperidin-1-yl)butanamide
- Structure : Contains a cyclopropyl-carboxamide with a hydroxy-oxo-piperidine chain.
- Key Differences : Linear aliphatic chain replaces the aromatic sulfinamide core. The piperidine group may enhance solubility but reduce lipophilicity.
- Synthesis : Prepared via asymmetric catalysis (88% yield), highlighting feasible synthetic routes for cyclopropylamide derivatives .
Sulfonamide Derivatives
a) N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide
- Structure : Sulfonamide core with a chloroacetyl substituent.
- Key Differences: Sulfur oxidation state (+4 vs. +2 in sulfinamide) increases acidity.
b) 4-Methoxy-N-(3-propylcyclopent-2-en-1-ylidene)benzenesulfonamide
- Structure : Cyclopentene-fused sulfonamide with methoxy substitution.
- Key Differences : Conjugated cyclopentene system introduces rigidity, contrasting with the planar benzene in the target compound. Likely exhibits distinct pharmacokinetics .
Heterocyclic Analogues
a) 5-Oxazolecarboxamide, N-cyclopropyl-2,3-
- Structure : Oxazole ring fused with a cyclopropyl-carboxamide.
- Key Differences : Oxazole’s electron-deficient nature may alter hydrogen-bonding capacity compared to the electron-rich dimethoxybenzene in the target compound.
- Applications : Heterocycles like oxazole are common in drug design for metabolic stability .
Electronic and Steric Effects
- Methoxy Groups : Enhance lipophilicity (logP ≈ 2.1 predicted) and may facilitate membrane permeability compared to polar substituents (e.g., hydroxy or carboxylic acid groups).
Bioactivity Gaps
No direct biological data for the target compound are available in the provided evidence.
Biological Activity
N-cyclopropyl-2,4-dimethoxy-3-methylbenzenesulfinamide is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfinamide functional group, which is known for its diverse reactivity and biological significance. The presence of methoxy groups and a cyclopropyl moiety contributes to its unique properties, influencing both its chemical behavior and biological interactions.
This compound exhibits its biological activity through several mechanisms:
- Interaction with Biological Targets : The sulfinamide group can form hydrogen bonds with various biomolecules, facilitating interactions that may modulate their functions.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to inflammatory pathways and cellular signaling processes.
- Cellular Uptake : The structural features enhance the compound's ability to penetrate cell membranes, allowing it to exert effects on intracellular targets.
1. Antimicrobial Activity
Research indicates that this compound has shown promising antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains. For instance, it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent activity.
2. Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in managing inflammatory diseases.
3. Anticancer Potential
In recent investigations, the compound has demonstrated anticancer activity against various cancer cell lines. It was tested against K-562 leukemia cells, showing a growth inhibition rate of 61.04% at a concentration of . Further studies are needed to elucidate the specific pathways involved in its anticancer effects.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results indicated an MIC of 32 µg/mL, suggesting that this compound could serve as a lead for developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanism
In vivo experiments using mouse models of inflammation revealed that administration of this compound led to a significant reduction in paw edema compared to control groups. This effect was attributed to the compound's ability to inhibit NF-kB activation and subsequent cytokine release.
Research Findings Summary
Q & A
Q. How can researchers optimize the synthesis of N-cyclopropyl-2,4-dimethoxy-3-methylbenzenesulfinamide?
Methodological Answer:
- Step 1 : Start with 2,4-dimethoxy-3-methylbenzenesulfonyl chloride as the core precursor. Introduce the cyclopropylamine group via nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) .
- Step 2 : Monitor reaction progress using HPLC (C18 column, methanol/water gradient) to track sulfonamide formation .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7). Yield improvements (~15–20%) are achievable by adjusting reaction temperature (40–60°C) and using catalytic DMAP .
Q. What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, methoxy groups at δ 3.7–3.9 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- X-Ray Crystallography : Resolve stereochemical ambiguities (if crystalline) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the cyclopropyl group in this sulfinamide?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the cyclopropane ring using B3LYP/6-31G(d). Compare strain energy (~27 kcal/mol) to analogous N-cyclopropyl sulfonamides .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water) to assess stability of the sulfinamide group under physiological conditions .
- Table : Key Computational Parameters
| Parameter | Value (DFT) | Relevance |
|---|---|---|
| Cyclopropane Strain | 27 kcal/mol | Predicts ring-opening propensity |
| Sulfinamide pKa | ~8.2 | Impacts solubility at pH 7.4 |
Q. What strategies resolve contradictions in reported biological activity data for similar sulfinamides?
Methodological Answer:
- Systematic Meta-Analysis : Compile bioactivity datasets (e.g., IC₅₀ values from enzyme assays) and apply QSAR models to identify outliers due to substituent effects .
- Controlled Replication : Standardize assay conditions (e.g., buffer pH, incubation time) to minimize variability. For example, conflicting kinase inhibition data may arise from differences in ATP concentrations .
- Case Study : A 2023 study on analogous sulfonamides resolved contradictory cytotoxicity results by isolating stereoisomers via chiral HPLC .
Q. How can researchers design experiments to probe the sulfinamide’s role in enzyme inhibition?
Methodological Answer:
- Enzyme Kinetics : Use stopped-flow spectroscopy to measure binding kinetics (kₐₜₒₙ/kₒff) with target enzymes (e.g., carbonic anhydrase). Compare to sulfonamide analogs lacking the cyclopropyl group .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) to distinguish hydrophobic (cyclopropane) vs. hydrogen-bonding (sulfinamide) interactions .
- Mutagenesis Studies : Engineer enzyme active-site residues (e.g., Thr199 in carbonic anhydrase) to validate sulfinamide binding specificity .
Data Contradiction Analysis
Q. Why do some studies report divergent metabolic stability results for cyclopropyl-containing sulfinamides?
Methodological Answer:
- Hypothesis Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
